molecular formula C15H24O B1261534 [3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

Cat. No. B1261534
M. Wt: 220.35 g/mol
InChI Key: WFCYPFZTEOKUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol is a primary alcohol and a cyclohexenylalkanol. It has a role as a fragrance. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Synthesis Applications

  • Design and Synthesis of Complex Compounds : The compound [3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol can be used in synthesizing complex chemical structures. For example, it has been used in the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes, highlighting its utility in creating novel chemical entities (Das et al., 2009).

  • Development of Antitubercular Compounds : It plays a role in the development of novel antitubercular compounds, exemplified by its use in creating Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), a new triazole-based antitubercular agent (Shekar et al., 2014).

Catalysis and Chemical Reactions

  • Homogeneously Catalysed Reactions : This compound is also pertinent in reactions involving methanol as a hydrogen donor, catalysed by metal complexes, showing its potential in various organic transformations (Smith & Maitlis, 1985).

  • Prins-type Cyclization Reactions : Its derivatives are used in Prins-type cyclization reactions for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, showcasing its versatility in organic synthesis (Nakamura et al., 2009).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Derivatives of this compound, like champanones isolated from Campomanesia lineatifolia, exhibit antimicrobial activities, suggesting its potential in pharmacological research (Bonilla et al., 2005).

  • Synthesis of Sandalwood-Oil Substitute : It's been used in synthesizing new derivatives of campholenaldehyde for creating sandalwood-oil substitutes, indicating its applications in fragrance chemistry (Bajgrowicz et al., 1998).

Chemical Analysis and Method Development

  • Chiral Chromatographic Method Development : Its stereoisomers have been used in developing chiral chromatographic methods, aiding in the analysis of complex chemical mixtures (Shekar et al., 2013).

  • Photochemical Studies : The compound is relevant in photochemical studies, such as the generation of cyclic vinyl cations, expanding our understanding of photochemical reactions (Slegt et al., 2006).

properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

[3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C15H24O/c1-11-7-8-14(15(11,2)3)13-6-4-5-12(9-13)10-16/h6-7,12,14,16H,4-5,8-10H2,1-3H3

InChI Key

WFCYPFZTEOKUDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCCC(C2)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
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[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
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[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
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[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
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[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol
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[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol

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